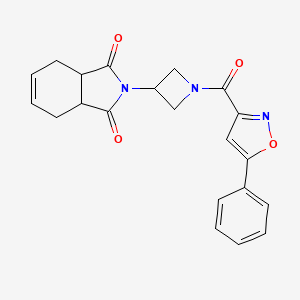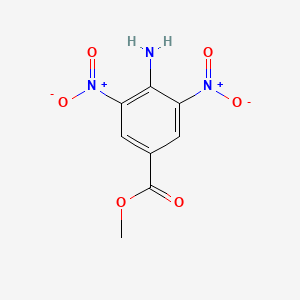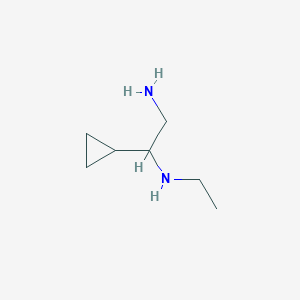![molecular formula C6H14N2O B2517399 N-[2-(ethylamino)ethyl]acetamide CAS No. 4814-83-9](/img/structure/B2517399.png)
N-[2-(ethylamino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(ethylamino)ethyl]acetamide: is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide and is characterized by the presence of an ethylamino group attached to the ethyl chain of the acetamide. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-[2-(ethylamino)ethyl]acetamide involves the direct acylation of 2-aminoethyl(ethyl)amine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acylating agent and the solvent.
Reductive Amination: Another method involves the reductive amination of 2-acetamidoacetaldehyde with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetic anhydride or acetyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: N-[2-(ethylamino)ethyl]acetamide can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Formation of this compound oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry: N-[2-(ethylamino)ethyl]acetamide is used as a building block in organic synthesis. It is employed in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is involved in the study of enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: this compound is used in the production of polymers, resins, and coatings. It serves as a solvent and intermediate in the manufacture of various industrial chemicals.
作用機序
The mechanism of action of N-[2-(ethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
類似化合物との比較
N-ethylacetamide: Similar in structure but lacks the ethylamino group.
N,N-dimethylacetamide: Contains two methyl groups instead of an ethylamino group.
N-(2-aminoethyl)acetamide: Contains an amino group instead of an ethylamino group.
Uniqueness: N-[2-(ethylamino)ethyl]acetamide is unique due to the presence of both an ethylamino group and an acetamide moiety. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its role as a building block in organic synthesis highlight its importance in scientific research.
特性
IUPAC Name |
N-[2-(ethylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-4-5-8-6(2)9/h7H,3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGPADICWLXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)








![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

